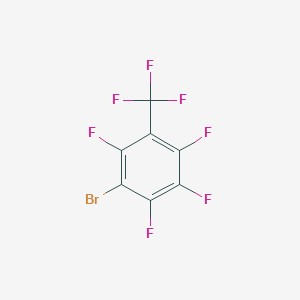

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

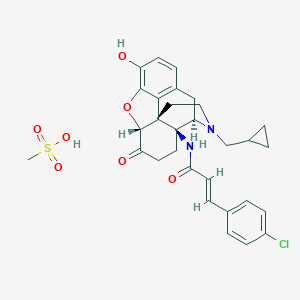

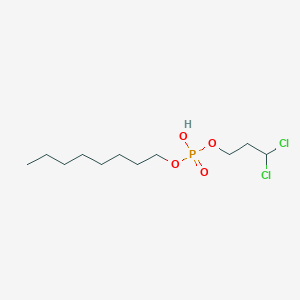

The synthesis of polyhaloaromatic compounds like 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride often involves halogenation reactions, where specific conditions and reagents lead to the introduction of bromine and fluorine atoms into the aromatic ring. A relevant process is demonstrated in the synthesis of related compounds, where fluorination techniques and the reaction of tetrachlorophthalic anhydride with sulfur tetrafluoride have been employed to efficiently introduce fluorine atoms into aromatic systems, as highlighted by Dmowski and Wielgat (1987) in their study on tetrachlorophthalic anhydride reactions (Dmowski & Wielgat, 1987).

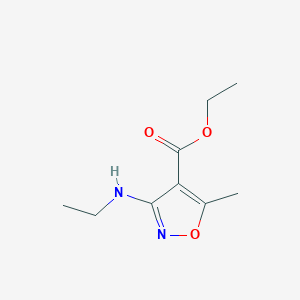

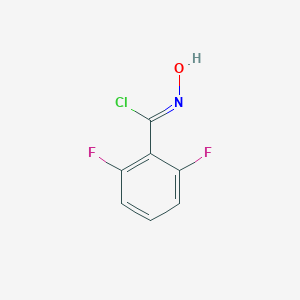

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride has been studied using various spectroscopic methods, including FT-IR, FT-Raman, and NMR spectroscopy. Studies such as those by Selvarani, Balachandran, and Vishwanathan (2014) on chloro and bromo substituted tetrafluoropyridines provide insights into the vibrational spectra and molecular stability through natural bond orbital (NBO) analysis, highlighting the influence of halogen substitutions on molecular geometry and electron distribution (Selvarani, Balachandran, & Vishwanathan, 2014).

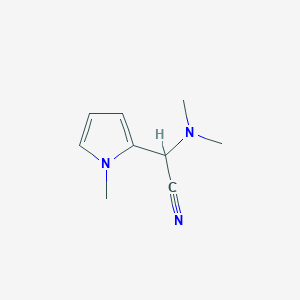

Chemical Reactions and Properties

The reactivity of 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride is significantly influenced by its halogen substituents, which affect its participation in various chemical reactions. Studies on related polyhaloaromatics reveal that these compounds can undergo a range of reactions, including oxidative couplings, substitutions, and additions, which are dictated by the electronic effects of the bromine and fluorine atoms. For instance, Frohn and Giesen (1998) investigated the reactions of bromine trifluoride with monosubstituted phenyltrifluorosilanes, demonstrating the electron-withdrawing effects of fluorine and how they direct the reactivity patterns of these compounds (Frohn & Giesen, 1998).

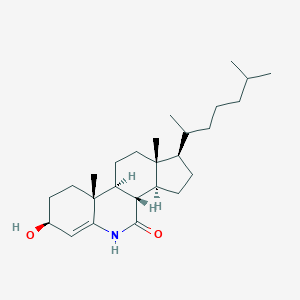

Aplicaciones Científicas De Investigación

Safety And Hazards

4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride, a similar compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-bromo-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSSJMAUKULEMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Br)F)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrF7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.